molecular formula C12H12FN3O B2707207 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 2415600-09-6

5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B2707207
CAS No.: 2415600-09-6
M. Wt: 233.246
InChI Key: TWTOYHRFLOKAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a methyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-methoxyaniline in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atoms are replaced by the amine group from 4-methoxyaniline .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like DIPEA or triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its fluorine atom and methoxyphenyl group contribute to its high reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-8-11(13)12(15-7-14-8)16-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTOYHRFLOKAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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